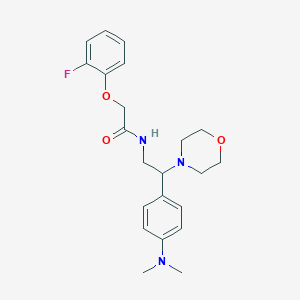

![molecular formula C9H8ClFN2O2 B2682052 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride CAS No. 2460754-28-1](/img/structure/B2682052.png)

8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C9H7FN2O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7FN2O2/c1-5-3-12-4-6(9(13)14)2-7(10)8(12)11-5/h2-4H,1H3,(H,13,14) and the molecular weight is 194.17 .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications

Synthesis and Bioisosteric Replacement

8-Fluoroimidazo[1,2-a]pyridine has been synthesized and identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. Its unique structure allows it to act as a bioisosteric replacement in allosteric modulator ligands of the GABA A receptor. This indicates its potential utility in designing new therapeutic agents targeting GABA A receptors, which are pivotal in the regulation of inhibitory neurotransmission in the brain (Humphries et al., 2006).

Fluorescent Properties

The fluorescent properties of imidazo[1,2-a]pyridine derivatives have been explored, showing their potential as biomarkers and photochemical sensors. These compounds, including those with a hydroxymethyl group, have been evaluated for their fluorescence emission in various solvents and under different pH conditions. The findings suggest that such derivatives could serve as effective fluorophores, potentially enhancing the intensity of fluorescence in certain applications, making them valuable in the development of new fluorescent markers for biological and chemical research (Velázquez-Olvera et al., 2012).

Anticancer Potential

Although not directly related to 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid; hydrochloride, research on structurally related compounds highlights the broader potential of fluoro-substituted heterocyclic compounds in medicinal chemistry. For instance, novel fluoro-substituted benzo[b]pyran derivatives have shown anti-lung cancer activity, suggesting that fluoro-substitution on heterocyclic cores may enhance anticancer properties. This opens up avenues for exploring fluoroimidazo[1,2-a]pyridines in cancer research, leveraging their unique structural and electronic properties for therapeutic applications (Hammam et al., 2005).

Enzyme Inhibition and Biological Activity

Fluoroimidazoles, including those structurally related to 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid; hydrochloride, have been investigated for their inhibitory effects on polynucleotide biosynthesis and viral replication. These studies reveal the potential of fluoro-substituted imidazoles as antiviral agents, underscoring their importance in developing new treatments for viral infections (De Cercq & Luczak, 1975).

properties

IUPAC Name |

8-fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2.ClH/c1-5-3-12-4-6(9(13)14)2-7(10)8(12)11-5;/h2-4H,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOXQSFUSBRZJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=C(C2=N1)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

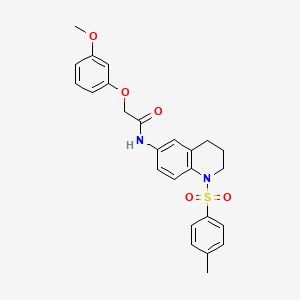

![3-(3,4-dimethoxyphenethyl)-6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2681969.png)

![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2681972.png)

![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2681973.png)

![5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2681974.png)

![N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2681979.png)

![Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2681981.png)

![2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester](/img/structure/B2681985.png)

![1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one](/img/structure/B2681986.png)

![4,5-Dimethyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2681987.png)

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681988.png)

![Methyl 5-[(3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2681989.png)

![1-(4-fluorobenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2681990.png)